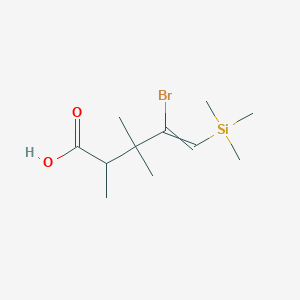![molecular formula C19H11F17O3 B12588582 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate CAS No. 649721-92-6](/img/structure/B12588582.png)
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate is a chemical compound known for its unique properties and applications. This compound is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobic and oleophobic properties, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate typically involves the esterification of 2-[4-(Heptadecafluorooctyl)phenoxy]ethanol with acrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with hydrophobic and oleophobic properties.
Biology: Employed in the development of bio-compatible coatings for medical devices.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate involves its interaction with various molecular targets. The heptadecafluorooctyl group imparts hydrophobic properties, which can influence the compound’s interaction with biological membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, making it useful in various applications .
Comparison with Similar Compounds
Similar Compounds
2-(N-Ethylperfluorooctanesulfamido)ethyl prop-2-enoate: Similar in structure but contains a sulfonyl group instead of a phenoxy group.
Caffeic acid phenethyl ester: Contains a phenethyl group but lacks the fluorinated chain.
Uniqueness
2-[4-(Heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate is unique due to its heptadecafluorooctyl group, which imparts superior hydrophobic and oleophobic properties compared to similar compounds. This makes it particularly valuable in applications requiring high-performance coatings and materials .
Properties
CAS No. |
649721-92-6 |
|---|---|
Molecular Formula |
C19H11F17O3 |
Molecular Weight |
610.3 g/mol |
IUPAC Name |
2-[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C19H11F17O3/c1-2-11(37)39-8-7-38-10-5-3-9(4-6-10)12(20,21)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h2-6H,1,7-8H2 |
InChI Key |
FFEYJOWMXWNIKJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![cis-2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole Dihydrochloride](/img/structure/B12588508.png)
![(1R,2R)-1-Phenyl-N~1~,N~2~-bis[(1S)-1-phenylethyl]propane-1,2-diamine](/img/structure/B12588511.png)
![N-[1-(Hydroxymethyl)-2-oxocyclobutyl]acetamide](/img/structure/B12588516.png)
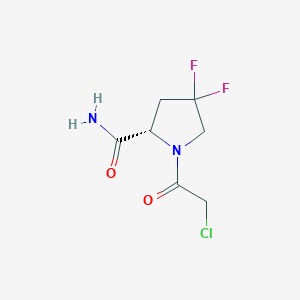

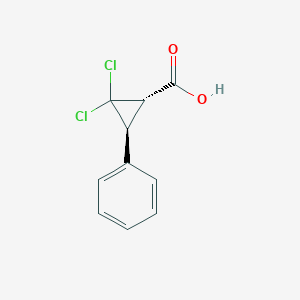
![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)
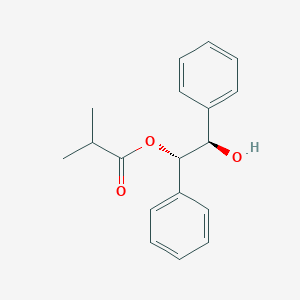
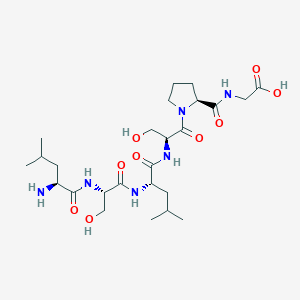
silane](/img/structure/B12588548.png)
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)
